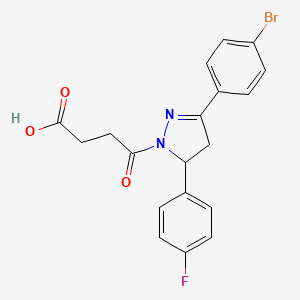

4-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

This compound belongs to the pyrazoline family, characterized by a dihydro-1H-pyrazole core substituted with 4-bromophenyl and 4-fluorophenyl groups at positions 3 and 5, respectively. A 4-oxobutanoic acid moiety is appended to the pyrazole nitrogen via a ketone linkage. Its synthesis typically involves condensation reactions of chalcones with hydrazine derivatives in the presence of aliphatic acids (e.g., formic or acetic acid) . Structural elucidation via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and $ ^{19} \text{F NMR} $ confirms its planar geometry, with dihedral angles between the pyrazole and fluorophenyl rings ranging from 4.6° to 10.5°, depending on substituents . Purity (>94%) is validated by HPLC and HRMS .

Properties

Molecular Formula |

C19H16BrFN2O3 |

|---|---|

Molecular Weight |

419.2 g/mol |

IUPAC Name |

4-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H16BrFN2O3/c20-14-5-1-12(2-6-14)16-11-17(13-3-7-15(21)8-4-13)23(22-16)18(24)9-10-19(25)26/h1-8,17H,9-11H2,(H,25,26) |

InChI Key |

KFZLXJHYNQPXIP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Pyrazoline Core Formation

Cyclocondensation of Chalcone Derivatives with Hydrazines

The pyrazoline core is conventionally synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines. For the target compound, the chalcone precursor (2E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is reacted with hydrazine hydrate in acetic acid under reflux for 6 hours. This forms the 4,5-dihydro-1H-pyrazole ring, yielding 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone .

Mechanistic Insights :

- Nucleophilic Attack : Hydrazine attacks the β-carbon of the chalcone, forming a hydrazone intermediate.

- Cyclization : Intramolecular cyclization generates the pyrazoline ring.

- Aromatization : Dehydration results in partial aromatization, stabilized by electron-withdrawing substituents (Br, F).

Optimization Parameters :

Functionalization to Introduce Butanoic Acid Moiety

The ethanone group in the intermediate must be replaced with a 4-oxobutanoic acid chain. Two approaches are viable:

Alkylation with Bromobutanoic Acid Derivatives

Adapting methodologies from Atorvastatin intermediate synthesis, the ethanone intermediate undergoes nucleophilic substitution with 4-bromo-4-oxobutanoic acid in isopropanol using cesium carbonate as a base.

Reaction Conditions :

- Base : Cs₂CO₃ (2.5 eq) deprotonates the pyrazoline NH, facilitating alkylation.

- Solvent : Isopropanol minimizes byproduct formation (e.g., O-alkylation).

- Yield : ~70% with ≤1% impurities.

Impurity Profile :

- Desfluoro Analog : Arises from residual 4-bromophenyl chalcone (0.1%).

- Diastereomers : Controlled via solvent polarity (e.g., DMF vs. isopropanol).

Oxidation of Propargyl Alcohol Intermediates

An alternative route involves synthesizing a propargyl alcohol derivative followed by oxidation:

- Alkyne Formation : React ethanone intermediate with propargyl bromide in THF/LDA.

- Hydrolysis : Convert propargyl ether to alcohol using HCl/MeOH.

- Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to yield 4-oxobutanoic acid.

Advantages :

- Higher stereocontrol at the β-carbon.

- Avoids halogenated byproducts.

Multi-Step Synthesis from Pyrazole Carboxylates

Carbodiimide-Mediated Coupling

Patent literature describes coupling pyrazole amines with carboxylic acids using EDCl/HOBt:

- Synthesize 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-amine via SnAr reaction.

- React with 4-oxobutanoic acid in DMF/EDCl to form the amide.

- Acidify to liberate the carboxylic acid.

Analytical Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new halogenated compounds or other functionalized derivatives.

Scientific Research Applications

4-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

- Planarity : Fluorophenyl substituents at position 5 reduce steric hindrance, leading to smaller dihedral angles (4.6°–5.3°) versus phenyl or chlorophenyl groups (9.8°–10.5°) .

- Synthetic Yield : Yields vary widely (22%–86%) due to differences in substituent reactivity and purification challenges .

Crystallographic and Physicochemical Properties

Key Insights :

- Isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 in ) exhibit identical crystal packing despite halogen differences, indicating minimal impact on solid-state interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid?

- Methodology : The compound is synthesized via a multi-step process involving cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Key steps include:

- Use of General Procedure G (as described in and ) for pyrazoline ring formation, involving refluxing in ethanol with catalytic acetic acid.

- Purification via flash column chromatography (10% methanol in dichloromethane) and validation by HPLC (>94% purity) .

- Characterization using 1H/13C NMR to confirm diastereomeric ratios and substituent positioning (e.g., 4-bromo and 4-fluoro phenyl groups) .

Q. How is the compound structurally characterized using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Assign peaks for pyrazoline ring protons (δ 3.1–4.2 ppm for CH2 groups) and aromatic protons (δ 7.2–7.8 ppm). Fluorine environments are confirmed via 19F NMR (e.g., δ −115 ppm for para-fluorophenyl) .

- HRMS : Validate molecular formula (e.g., [M+H]+ for C19H15BrFN2O3) with <2 ppm mass error .

- HPLC : Monitor purity using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for NMDA receptor antagonism in analogs of this compound?

- Methodology :

- Design analogs by substituting the 4-bromophenyl or 4-fluorophenyl groups with electron-withdrawing/-donating groups (e.g., Cl, CF3) and evaluate binding affinity via radioligand displacement assays (e.g., [3H]MK-801).

- Use pharmacophore modeling to identify critical features (e.g., hydrophobic aryl groups, hydrogen-bonding oxobutanoic acid) for NMDA receptor inhibition, as demonstrated for DQP-1105 (a related NMDA antagonist) .

- Validate functional activity using electrophysiological assays in HEK293 cells expressing GluN1/GluN2B receptors .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for diastereomeric mixtures?

- Methodology :

- Perform NOESY experiments to distinguish cis/trans configurations of the pyrazoline ring. For example, NOE correlations between H4 (pyrazoline) and H2/H6 of the 4-fluorophenyl group confirm spatial proximity .

- Use dynamic HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers and assign configurations via circular dichroism .

Q. What computational strategies are effective for predicting the compound’s binding mode to biological targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., NMDA receptor PDB: 4TLM). Prioritize poses with oxobutanoic acid forming salt bridges with Arg/Lys residues .

- Validate predictions via molecular dynamics simulations (GROMACS) to assess stability of ligand-protein interactions over 100 ns trajectories .

Q. How can single-crystal X-ray diffraction resolve ambiguities in torsion angles and molecular packing?

- Methodology :

- Grow crystals via slow evaporation in ethanol/ethyl acetate. Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Solve structures using SHELXT and refine with SHELXL . Key parameters:

- Torsion angles (e.g., N4–C11–C12–C13 = −6.8° in ) reveal steric effects influencing ring planarity.

- Intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize crystal packing .

Q. What strategies improve synthetic yield and purity in large-scale preparations?

- Methodology :

- Optimize reflux time (8–12 hrs) and stoichiometry (1:1.2 ketone:hydrazine) to minimize side products.

- Use taguchi experimental design to identify critical factors (e.g., solvent polarity, temperature) affecting yield .

- Implement recrystallization from methanol/water (70:30) to enhance purity (>99% by HPLC) .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

- Methodology :

- Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. Calculate half-life (t1/2) using pseudo-first-order kinetics.

- Identify metabolites using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.